2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide
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Overview
Description
Indole derivatives are essential entities and can be found in many natural products like indole alkaloids, fungal, and marine organisms . They are biologically active pharmacophores and have been placed in a unique platform of nitrogenous heterocyclic compounds having broad-spectrum biological activities .
Synthesis Analysis
While specific synthesis methods for “2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide” are not available, indole derivatives are often synthesized through condensation reactions .Molecular Structure Analysis
The molecular structure of indole derivatives is generally characterized by FTIR, 1H NMR, 13C NMR, mass spectroscopy, and elemental analysis .Chemical Reactions Analysis
Indole derivatives are known to undergo a variety of chemical reactions, including electrophilic substitution, due to their aromatic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, some indole derivatives have been found to have a density of 1.4±0.1 g/cm3 .Scientific Research Applications
Organic Synthesis
The compound “2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide” can be synthesized by reaction between tryptamine and ibuprofen using N, N ′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1 H-NMR and 13 C-NMR), UV, IR, and mass spectral data .
Anti-Inflammatory Applications
The compound has shown promising effects in adjuvant induced arthritic rats at an intraperitoneal dose of 30mg/kg . The compound reduced paw volume, inflammation and pannus formation (in the knee joints) as well as pro-inflammatory gene expression/mRNA levels significantly in arthritic rats .
Antiviral Applications
Some compounds similar to “2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide” have been tested for their SARS-CoV-2 RdRp inhibitory effect in a Gluc reporter system specifically initiated by the coronavirus RdRp, utilizing remdesivir as the positive control .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . For example, some indole derivatives have been reported to inhibit viral replication .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may induce a range of molecular and cellular effects .
Safety and Hazards
Safety and hazards associated with indole derivatives can vary widely depending on the specific compound. Some general precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-2-3-6-9-16-15(19)14(18)12-10-17-13-8-5-4-7-11(12)13/h4-5,7-8,10,17H,2-3,6,9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMBLPYIVNHYPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-yl)-2-oxo-N-pentylacetamide |
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